sodium;N-cyclohexylcarbamodithioate

Description

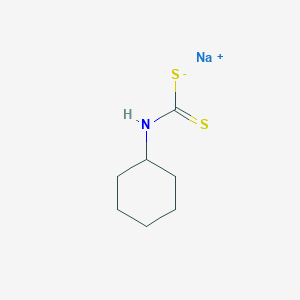

Sodium N-cyclohexylcarbamodithioate is a sodium salt of a dithiocarbamate derivative, characterized by the presence of a cyclohexyl group attached to the carbamodithioate moiety. Its chemical formula is C₇H₁₁NNaS₂, and it is structurally represented as Na⁺[S₂C-NH-C₆H₁₁]⁻. This compound is synthesized via the reaction of cyclohexylamine with carbon disulfide in the presence of sodium hydroxide, forming a stable dithiocarbamate ligand.

Dithiocarbamates are renowned for their versatile applications, including use as pesticides, vulcanization accelerators in rubber production, and ligands in coordination chemistry due to their strong metal-chelating properties. Sodium N-cyclohexylcarbamodithioate, in particular, exhibits notable stability in aqueous solutions and forms complexes with transition metals such as copper, nickel, and zinc, which are utilized in catalysis and materials science .

Properties

IUPAC Name |

sodium;N-cyclohexylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2.Na/c9-7(10)8-6-4-2-1-3-5-6;/h6H,1-5H2,(H2,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAXVDQEAVACNL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;N-cyclohexylcarbamodithioate involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-throughput chemistry and continuous collective analysis of chemical reactions can significantly improve the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

sodium;N-cyclohexylcarbamodithioate undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

sodium;N-cyclohexylcarbamodithioate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Investigated for its potential use in drug development and treatment of diseases.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of sodium;N-cyclohexylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Sodium Dithiocarbamates with Varied Organic Substituents

Sodium 6-Methylpyridin-2-ylcarbamodithioate

- Structure : Features a pyridinyl group instead of cyclohexyl.

- Properties :

- Enhanced π-interaction with metal ions due to the aromatic pyridinyl ring, improving coordination efficiency.

- Lower solubility in polar solvents compared to the cyclohexyl derivative, attributed to reduced steric hindrance.

- Spectroscopic data (IR, UV-Vis) indicate stronger metal-ligand charge transfer bands, suggesting higher stability in metal complexes .

Key Differences :

| Property | Sodium N-Cyclohexylcarbamodithioate | Sodium 6-Methylpyridin-2-ylcarbamodithioate |

|---|---|---|

| Substituent Type | Aliphatic (cyclohexyl) | Aromatic (pyridinyl) |

| Solubility in Water | Moderate | Low |

| Metal Complex Stability | High (steric protection) | Very High (π-interactions) |

Sodium Salts of Carboxylic Acids

Sodium Chloroacetate (C₂H₃ClO₂·Na)

- Structure : Contains a chloroacetate anion (ClCH₂COO⁻).

- Properties: High reactivity due to the electron-withdrawing chlorine atom, leading to applications in organic synthesis. Significant hazards: Causes severe skin/eye irritation, as noted in its safety data sheet .

- Contrast with Dithiocarbamate: Lacks sulfur atoms, rendering it ineffective for metal chelation.

Sodium Acetate (CH₃COONa)

- Applications : Primarily used as a buffering agent in pharmaceuticals and food.

- Key Differences: Buffering capacity arises from the carboxylate group, unlike the redox-active dithiocarbamate.

Sodium Hydroxide (NaOH)

- Role in Synthesis : Acts as a base in the preparation of sodium dithiocarbamates.

- Contrast: Extreme alkalinity (pH >12) limits its direct use in biological systems, whereas sodium N-cyclohexylcarbamodithioate operates effectively in near-neutral conditions. No chelating ability, unlike the sulfur-rich dithiocarbamate .

Pharmaceutical Sodium Salts

Mezlocillin Sodium (C₂₁H₂₄N₅NaO₈S₂)

- Structure : A beta-lactam antibiotic with a sulfone group.

- Contrast :

- Biological activity targets bacterial cell walls, whereas sodium N-cyclohexylcarbamodithioate lacks antibiotic properties but may serve as an antifungal agent.

- Mezlocillin’s complex structure (imidazolidinyl and phenyl groups) confers metabolic instability, while the dithiocarbamate’s simpler structure enhances environmental persistence .

Sodium Aromatic Carboxylates

Sodium 4-Methoxybenzoate

- Spectroscopic Comparison :

- IR spectra show strong C=O stretching (~1650 cm⁻¹) in carboxylates vs. C=S stretches (~1000 cm⁻¹) in dithiocarbamates.

- UV-Vis absorption in aromatic carboxylates arises from π→π* transitions, absent in aliphatic dithiocarbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.